molecular formula C8H10O2S3 B14437437 Disulfide, (methylsulfonyl)methyl phenyl CAS No. 75748-48-0

Disulfide, (methylsulfonyl)methyl phenyl

Cat. No.: B14437437
CAS No.: 75748-48-0
M. Wt: 234.4 g/mol
InChI Key: XBNVKBSKFOJQOK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disulfide, (methylsulfonyl)methyl phenyl typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of methylsulfonylmethyl thiol with hydrogen peroxide or iodine in the presence of a base. The reaction proceeds as follows:

2CH3SO2CH2SH+H2O2CH3SO2CH2S-SCH2SO2CH3+2H2O2 \text{CH}_3\text{SO}_2\text{CH}_2\text{SH} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{SO}_2\text{CH}_2\text{S-S}\text{CH}_2\text{SO}_2\text{CH}_3 + 2 \text{H}_2\text{O} 2CH3​SO2​CH2​SH+H2​O2​→CH3​SO2​CH2​S-SCH2​SO2​CH3​+2H2​O

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes where thiols are oxidized using air or oxygen in the presence of a catalyst. This method ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.

    Reduction: It can be reduced back to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new bonds are formed.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted disulfides.

Scientific Research Applications

Disulfide, (methylsulfonyl)methyl phenyl has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.

    Biology: Studied for its role in redox biology and its potential as a redox-active compound in cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of disulfide, (methylsulfonyl)methyl phenyl involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol-containing proteins, leading to the formation of disulfide bridges that affect protein structure and function. This interaction is crucial in redox signaling and cellular homeostasis.

Comparison with Similar Compounds

    Diphenyl disulfide: Similar in structure but lacks the methylsulfonyl group.

    Dimethyl disulfide: Contains two methyl groups instead of a phenyl and a methylsulfonyl group.

    Methyl phenyl sulfide: Contains a single sulfur atom instead of a disulfide bond.

Properties

CAS No.

75748-48-0

Molecular Formula

C8H10O2S3

Molecular Weight

234.4 g/mol

IUPAC Name

(methylsulfonylmethyldisulfanyl)benzene

InChI

InChI=1S/C8H10O2S3/c1-13(9,10)7-11-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

XBNVKBSKFOJQOK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CSSC1=CC=CC=C1

Origin of Product

United States

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